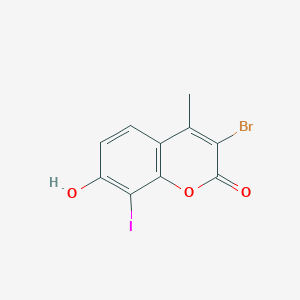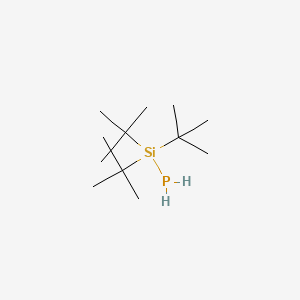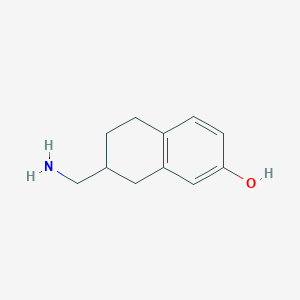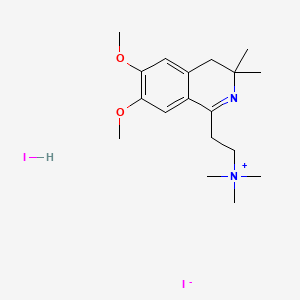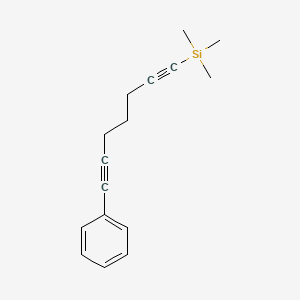methanone CAS No. 185757-52-2](/img/structure/B14266678.png)
[3-(Phenylsulfanyl)-4,5-dihydrofuran-2-yl](pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone: is a complex organic compound that features a unique combination of a phenylsulfanyl group, a dihydrofuran ring, and a pyrrolidinylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the phenylsulfanyl group. The final step involves the attachment of the pyrrolidinylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to form alcohols.
Substitution: The dihydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydrofuran ring can participate in hydrogen bonding and hydrophobic interactions. The pyrrolidinylmethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the phenylsulfanyl group, dihydrofuran ring, and pyrrolidinylmethanone moiety in 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
185757-52-2 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(4-phenylsulfanyl-2,3-dihydrofuran-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clé InChI |
URBLWEVRMVZELG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(CCO2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


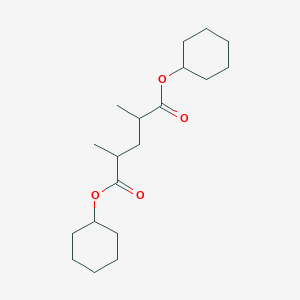
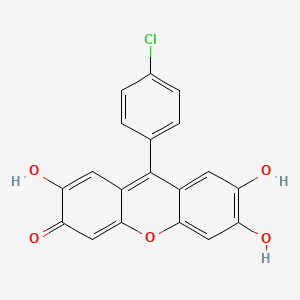
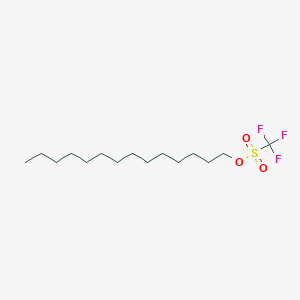

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
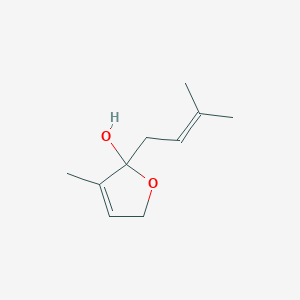
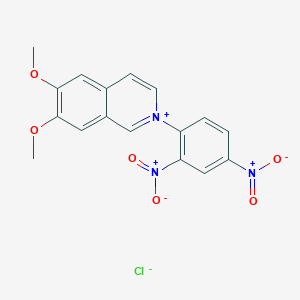
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
